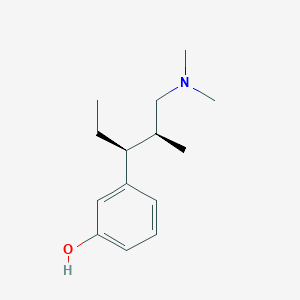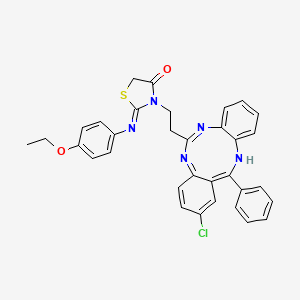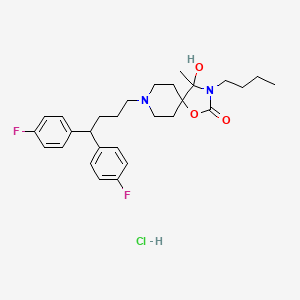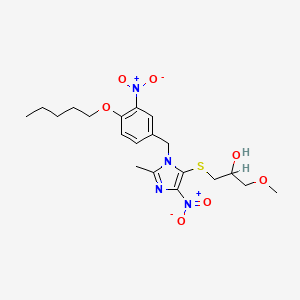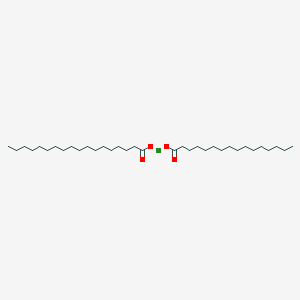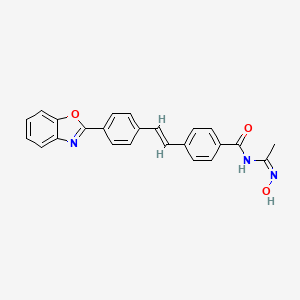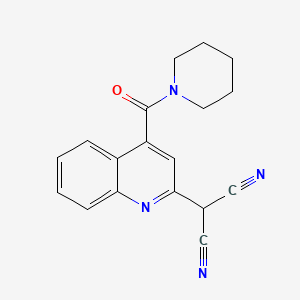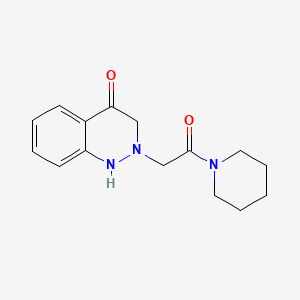
Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a cinnolinyl group, which is a bicyclic structure containing nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- typically involves multi-step organic reactions. One common method includes the condensation of piperidine with a cinnolinyl derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For example, a catalyst-free domino reaction involving 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water has been established to synthesize similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings to minimize environmental impact.
化学反応の分析
Types of Reactions
Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products. For example, the use of water as a reaction medium has been shown to be effective in synthesizing similar compounds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.
科学的研究の応用
Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
Piperidine derivatives: Compounds like 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol have been studied for their analgesic potential.
Cinnolinyl derivatives: Compounds containing the cinnolinyl moiety have been investigated for their diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
Piperidine, 1-((3,4-dihydro-4-oxo-2(1H)-cinnolinyl)acetyl)- is unique due to its specific structural features, which confer distinct biological activities
特性
CAS番号 |
158631-47-1 |
|---|---|
分子式 |
C15H19N3O2 |
分子量 |
273.33 g/mol |
IUPAC名 |
2-(2-oxo-2-piperidin-1-ylethyl)-1,3-dihydrocinnolin-4-one |
InChI |
InChI=1S/C15H19N3O2/c19-14-10-18(16-13-7-3-2-6-12(13)14)11-15(20)17-8-4-1-5-9-17/h2-3,6-7,16H,1,4-5,8-11H2 |
InChIキー |
HEQJYFISZHBUSW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)CN2CC(=O)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


